molecular formula C17H25FN2 B5705963 1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine

1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine

Cat. No.: B5705963
M. Wt: 276.4 g/mol
InChI Key: RKQADKJEAHNBPK-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-4-(2-fluorophenyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are a class of compounds known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine typically involves the reaction of cyclohexylmethylamine with 2-fluorophenylpiperazine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include solvents like dichloromethane and catalysts such as palladium on carbon .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity levels for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylmethyl)-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

1-(Cyclohexylmethyl)-4-(2-fluorophenyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter receptors, particularly those involved in the central nervous system. The compound may influence pathways related to serotonin and dopamine, which are critical for mood regulation and cognitive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Cyclohexylmethyl)-4-(2-fluorophenyl)piperazine is unique due to its specific combination of a cyclohexylmethyl group and a fluorophenyl group attached to the piperazine ring. This structure imparts distinct pharmacological properties, making it a valuable compound for research and development in medicinal chemistry .

Properties

IUPAC Name

1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2/c18-16-8-4-5-9-17(16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h4-5,8-9,15H,1-3,6-7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQADKJEAHNBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198691
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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